molecular formula C24H27NO13 B1412423 Resorufin beta-D-cellobioside CAS No. 1000404-48-7

Resorufin beta-D-cellobioside

Cat. No. B1412423
CAS RN: 1000404-48-7
M. Wt: 537.5 g/mol
InChI Key: WQZBZWYVMLGTKN-ALYNCGSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resorufin beta-D-cellobioside is a fluorogenic substrate used for the detection of cellulase activity . It releases the highly fluorescent dye resorufin upon enzyme activity . The released resorufin has a low pKa value, enabling enzyme measurements to be obtained at low, physiologically relevant, pH values .


Molecular Structure Analysis

The chemical name of Resorufin beta-D-cellobioside is 7-[(4-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3H-phenoxazin3-one . Its molecular weight is 537.47 .


Chemical Reactions Analysis

Resorufin beta-D-cellobioside is a substrate for cellulase, an enzyme that breaks down cellulose. Upon enzyme activity, it releases the highly fluorescent dye resorufin . Resorufin-based probes have been developed for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .


Physical And Chemical Properties Analysis

Resorufin beta-D-cellobioside is a solid substance . It is soluble in DMSO . It has a molecular weight of 537.47 . It exhibits fluorescence emission at 585 nm with excitation at 571 nm .

Scientific Research Applications

1. Enzyme Activity Measurement

Resorufin beta-D-cellobioside (Res-CB) is extensively used in continuous assay procedures for measuring cellulase activity from various species, including fungi like Trichoderma reesei, and plants like Arabidopsis thaliana. This substrate enables the continuous measurement of fluorescence turnover at physiological pH values, providing valuable insights into the kinetic parameters of cellulases (Coleman, Studler & Naleway, 2007).

2. Cellulase Activity Distribution in Cultures

Resorufin cellobioside is a key substrate for determining the distribution of cellulase activity in cellulosic biomass fermentation systems. It has been instrumental in showing that cellulolytic biofilms exhibit significantly higher cellulase activity compared to planktonic cultures, aiding the understanding of substrate utilization strategies in organisms like Clostridium thermocellum and Caldicellulosiruptor obsidiansis (Morrell-Falvey, Elkins & Wang, 2015).

3. Design of Fluorescent Probes

Resorufin-based fluorescent probes are widely used in biochemistry, medicine, and environmental science. These probes, derived from resorufin, play a critical role in detecting enzymes, reactive species (ROS, RNS, RSS), and ions, thus facilitating molecular recognition and imaging (Wang et al., 2021).

4. Microchip Enzyme Assays

The application of resorufin beta-D-cellobioside in microchip devices for performing automated enzyme assays has been a significant advancement. This approach allows for the precise mixing of substrates, enzymes, and inhibitors in nanoliter volumes, enhancing the efficiency and reducing the quantity of reagents required for assays like beta-galactosidase (Hadd et al., 1997).

5. Microbial Growth Monitoring

In microbiology, particularly in droplet microfluidic bacterial assays, resorufin and its derivatives like dodecylresorufin (C12R) are employed to monitor microbial growth. C12R, for example, has been found to outperform conventional resorufin in terms of sensitivity, specificity, and signal-to-noise ratio (Scheler et al., 2016).

Mechanism of Action

The mechanism of action of Resorufin beta-D-cellobioside involves the release of the highly fluorescent dye resorufin upon cellulase activity . This allows for the detection and measurement of cellulase activity.

Safety and Hazards

According to the safety data sheet, Resorufin beta-D-cellobioside is not subject to hazardous classification . It is recommended to always wear personal protective equipment when handling this substance . It should be stored at -20°C .

Future Directions

Resorufin, the fluorescent dye released by Resorufin beta-D-cellobioside, has been widely utilized in the design of responsive probes for various bioactive species . The future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .

properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBZWYVMLGTKN-ALYNCGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorufin beta-D-cellobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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